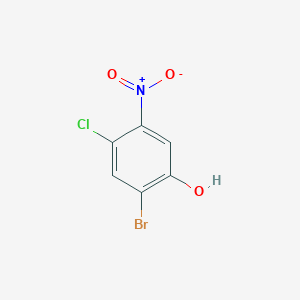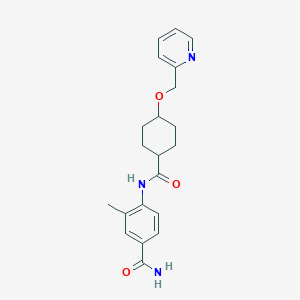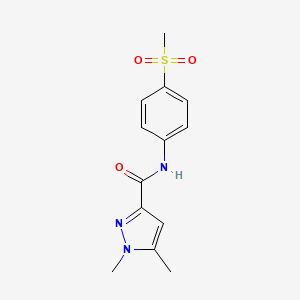
5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2. It has a molecular weight of 253.14 . This compound is used for research purposes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride consists of a pyridine ring attached to a piperidine ring via a nitrogen atom . The pyridine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms, while the piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .科学的研究の応用
Medicinal Chemistry and Drug Development
Fluorinated compounds have gained prominence in drug discovery due to their unique properties. Researchers explore fluorine substitution as a strategy to enhance drug efficacy, metabolic stability, and bioavailability. 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride could serve as a scaffold for designing novel pharmaceutical agents. Its fluorine atom may influence binding interactions with biological targets, affecting potency and selectivity .
Anticancer Potential
Fluorinated compounds often exhibit altered pharmacokinetics and improved tumor penetration. Researchers investigate fluorine-containing molecules for their potential in cancer therapy. 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride might be explored as a lead compound for developing targeted anticancer agents. Further studies are needed to assess its cytotoxicity, selectivity, and mechanism of action .
Antiviral Agents
Given the success of fluorinated drugs in treating viral infections, this compound could be evaluated for antiviral activity. Researchers might investigate its effects against specific viruses, including influenza, herpes, or HIV. Fluorine substitution often enhances drug stability and reduces susceptibility to metabolic degradation .
Neurological Disorders
Piperidine derivatives have shown promise in neurological research. Fluorinated piperidines could be explored as potential candidates for treating conditions like Alzheimer’s disease, where modulating neurotransmitter systems is crucial. The fluorine atom’s impact on receptor binding and blood-brain barrier permeability warrants investigation .
Organocatalysis and Chemical Synthesis
Fluorinated piperidines can serve as building blocks in organic synthesis. Researchers have developed synthetic routes to access various fluoropyridine derivatives. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid enables the preparation of 2,5- and 2,6-disubstituted protected piperidines .
Radiochemistry and Imaging Agents
Fluorine-18 (18F) is a positron-emitting radionuclide used in positron emission tomography (PET) imaging. Researchers synthesize 18F-substituted pyridines for imaging purposes5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride could be a precursor for developing PET tracers to visualize specific biological processes in vivo .
Safety and Hazards
The safety information for 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride indicates that it is classified under the GHS07 category . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The future directions for research on 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride and related compounds are likely to involve further exploration of their synthesis, properties, and potential applications in drug design . Given the importance of piperidine-containing compounds in the pharmaceutical industry , there is likely to be ongoing interest in developing new synthetic methods and exploring new biological targets for these compounds.
作用機序
Target of Action
Compounds with a piperidine nucleus have been known to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
Structure-activity relationship studies have indicated that the linkage between quinoline and piperidine is crucial to the inhibitory effect .
特性
IUPAC Name |
5-fluoro-2-piperidin-4-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFROHJQGNPWPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

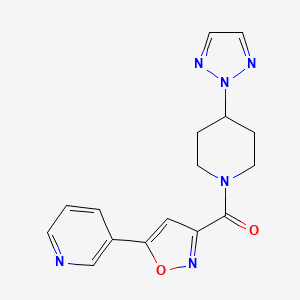
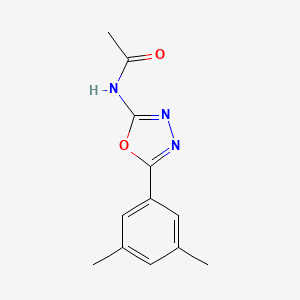
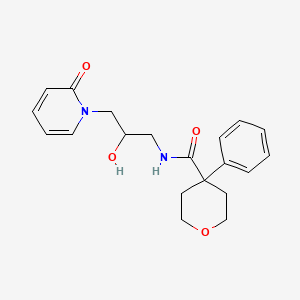
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)
![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)
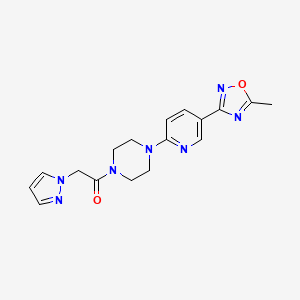
![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)
![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

